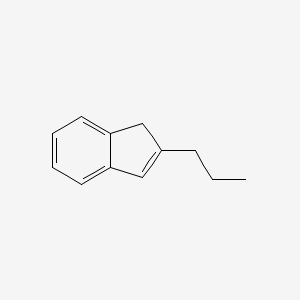
2-Propyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1H-indene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Building Block in Organic Chemistry
2-Propyl-1H-indene serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:
- Oxidation : Producing ketones and carboxylic acids.
- Reduction : Leading to fully saturated hydrocarbons.
- Substitution : Resulting in halogenated or nitrated derivatives.
Biological Research Applications
Potential Biological Activities
Research indicates that this compound may interact with various biomolecules, making it a candidate for studying biological activities. Its derivatives have been investigated for their potential therapeutic applications, including:
- Antioxidant Properties : Compounds derived from this compound have shown moderate antioxidant activities, which are crucial in combating oxidative stress .
- Anti-inflammatory Effects : Certain derivatives exhibit significant inhibition of inflammatory responses, suggesting potential use in treating inflammatory diseases .
Medicinal Applications
Drug Development and Cancer Research
this compound derivatives are being explored in medicinal chemistry for their role in drug development. Notably:
- Cancer Treatment : Some studies highlight the efficacy of this compound compounds as proteasome inhibitors, enhancing the effectiveness of existing cancer therapies by promoting apoptosis in resistant cancer cells .
- Neurological Disorders : Its derivatives have been studied for potential use in treating conditions like Alzheimer's disease due to their structural similarity to known therapeutic agents .
Case Study 1: Antioxidant Activity
A series of experiments assessed the antioxidant capacity of this compound derivatives using DPPH radical scavenging assays. Results indicated that certain compounds effectively reduced DPPH radicals, demonstrating their potential as antioxidants (Table 1).
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| Compound A | 50 | 30 |
| Compound B | 100 | 57 |
| Compound C | 200 | 45 |
Case Study 2: Anti-cancer Properties
Research on the anti-cancer efficacy of this compound derivatives showed promising results against various cancer cell lines. The compounds demonstrated significant cytotoxic effects, especially when combined with existing chemotherapeutics (Table 2).
| Cell Line | IC50 (µM) | Combination Effect |
|---|---|---|
| MCF7 (Breast) | 10 | Enhanced |
| A549 (Lung) | 15 | Synergistic |
| HeLa (Cervical) | 8 | Potentiated |
Propiedades
Número CAS |
92013-11-1 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-propyl-1H-indene |
InChI |
InChI=1S/C12H14/c1-2-5-10-8-11-6-3-4-7-12(11)9-10/h3-4,6-8H,2,5,9H2,1H3 |
Clave InChI |
DOUIKRLGKLTCJI-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2C1 |
SMILES canónico |
CCCC1=CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













